molecular formula C21H21N2O3·C4H5O6 B600705 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1) CAS No. 58782-36-8

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1)

Cat. No. B600705
CAS RN: 58782-36-8
M. Wt: 498.48
InChI Key:
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Description

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1), also known as 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1), is a useful research compound. Its molecular formula is C21H21N2O3·C4H5O6 and its molecular weight is 498.48. The purity is usually 95%.
BenchChem offers high-quality 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumor Cell Staining and Identification

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, also known as Alstonine, has been identified as a fluorescent alkaloid that can preferentially stain tumor cells more effectively than normal cells. This property is leveraged in cancer research for distinguishing between tumor and normal cells. Studies have shown that Alstonine binds only with RNA molecules, and this binding occurs specifically in the presence of a uridyl ring, making it a valuable tool in cell biology and oncology research for tumor cell identification and imaging (Salmon et al., 1996) (Viallet et al., 1997).

Chiral Synthesis and Resolution

The compound has been utilized in the field of stereochemistry, particularly in the synthesis of optically pure compounds. For instance, the (R,R)-tartaric acid component has been used in the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate, leading to the production of methyl (R)-3-hydroxyalkanoate in high optical yields. This process is crucial in the preparation of optically pure compounds, which have significant applications in pharmaceutical and chemical research (Nakahata et al., 1982) (Tai et al., 1980).

Crystal Structure Analysis

The compound has also been studied for its crystal structure properties. Research in this area focuses on understanding the molecular arrangements and interactions in crystal formations, which can provide insights into the fundamental aspects of material science and chemistry. These studies are essential for developing new materials with specific properties (Katagiri et al., 2010) (Rychlewska, 1999).

properties

IUPAC Name

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKFQYHOCFEJB-RXAPEJBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18786-24-8 (Parent)
Record name Serpentine hydrogen tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058782368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyloxayohimbanium, salt with (R-(R*,R*))-tartaric acid (1:1)

CAS RN

58782-36-8
Record name Serpentine hydrogen tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058782368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19α-methyloxayohimbanium, salt with [R-(R*,R*)]-tartaric acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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